molecular formula C13H26OSi B14406821 2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol CAS No. 87655-82-1

2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol

Cat. No.: B14406821
CAS No.: 87655-82-1
M. Wt: 226.43 g/mol
InChI Key: RAYSLOUCMKAQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol is an organic compound characterized by the presence of a trimethylsilyl group and a nonadienol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol typically involves the introduction of the trimethylsilyl group to a suitable precursor. One common method is the reaction of a nonadienol derivative with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of 2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-one.

    Reduction: Formation of this compound derivatives with reduced double bonds.

    Substitution: Formation of compounds with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a steric hindrance, protecting reactive sites during chemical reactions. The double bonds and hydroxyl group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-Methyl-4-(trimethylsilyl)nona-4,5-dien-3-ol acetate: An ester derivative of the compound.

Uniqueness

This compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased volatility and protection of the hydroxyl group. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

87655-82-1

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

InChI

InChI=1S/C13H26OSi/c1-7-8-9-10-12(15(4,5)6)13(14)11(2)3/h9,11,13-14H,7-8H2,1-6H3

InChI Key

RAYSLOUCMKAQCT-UHFFFAOYSA-N

Canonical SMILES

CCCC=C=C(C(C(C)C)O)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.